molecular formula C17H19NO B13112198 (R)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride

(R)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride

Cat. No.: B13112198
M. Wt: 253.34 g/mol
InChI Key: FHAIJOIQPKVSEB-MRXNPFEDSA-N
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Description

®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a phenyl group substituted with an aminopropyl group and a tolyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride typically involves the following steps:

    Formation of the Aminopropyl Group: The aminopropyl group can be introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.

    Coupling with the Phenyl Group: The phenyl group is then coupled with the aminopropyl group using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Tolyl Group: The tolyl group is introduced through a Friedel-Crafts acylation reaction using toluene and an acyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in secondary alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Introduction of nitro or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.

Medicine

In medicine, ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic rings provide hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    ®-(3-(1-aminopropyl)phenyl)(p-tolyl)methanonehydrochloride: A structural isomer with the tolyl group in the para position, leading to different reactivity and applications.

    ®-(3-(1-aminopropyl)phenyl)(m-tolyl)methanonehydrochloride: Another structural isomer with the tolyl group in the meta position, affecting its chemical behavior and uses.

Uniqueness

®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is unique due to its specific substitution pattern and chiral nature

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

[3-[(1R)-1-aminopropyl]phenyl]-(2-methylphenyl)methanone

InChI

InChI=1S/C17H19NO/c1-3-16(18)13-8-6-9-14(11-13)17(19)15-10-5-4-7-12(15)2/h4-11,16H,3,18H2,1-2H3/t16-/m1/s1

InChI Key

FHAIJOIQPKVSEB-MRXNPFEDSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N

Canonical SMILES

CCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N

Origin of Product

United States

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